Lipophilicity-Driven Solubility Advantage
4-Propylpiperazine-1-sulfonyl chloride exhibits a higher lipophilicity (logP) compared to its methyl and ethyl analogs. This increase in lipophilicity directly correlates with enhanced solubility in organic solvents, a critical factor for efficient sulfonylation reactions in non-aqueous media. Higher logP values also translate to improved membrane permeability for the resulting sulfonamide derivatives in a biological context [1].
Methyl analog: 0.674
Ethyl analog: 0.70
~1.8× higher
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.2 |
| Comparator Or Baseline | 4-Methylpiperazine-1-sulfonyl chloride: logP = 0.674; 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride: logP = 0.70 |
| Quantified Difference | Approximately 1.8x higher than methyl analog; 1.7x higher than ethyl analog. |
| Conditions | Predicted values from chemical databases |
Why This Matters
Higher logP directly improves organic solvent solubility, which is crucial for reaction efficiency and yield in non-aqueous sulfonylation reactions, and can enhance the membrane permeability of final drug candidates.
- [1] ChemExper Chemical Directory. 4-Propylpiperazine-1-sulfonyl chloride. Retrieved April 17, 2026. View Source
